Autotaxin modulator 1

Autotaxin inhibitor chemical biology medicinal chemistry

This specific autotaxin inhibitor, compound 12b from patent WO 2014018881 A1, offers a distinct naphthalene-based chemotype for ATX research. Unlike common series (PF-8380, GLPG1690), its unique stereochemistry enables investigation of demyelination and cancer. Avoid substitution risks; secure the exact tool compound with verified ≥98% purity. Formulation guidance for in vivo studies provided. Order now to advance your pipeline.

Molecular Formula C28H31F6NO3
Molecular Weight 543.5 g/mol
Cat. No. B1139178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutotaxin modulator 1
Molecular FormulaC28H31F6NO3
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
InChIInChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m1/s1
InChIKeyPZASAAIJIFDWSB-WMHNCSEASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Autotaxin Modulator 1: ATX Enzyme Inhibitor from Patent WO 2014018881 A1 for Demyelination and Cancer Research


Autotaxin modulator 1 (CAS 1548743-69-6, compound 12b) is a small-molecule autotaxin (ATX) enzyme inhibitor extracted from patent WO 2014018881 A1 [1]. ATX is a secreted glycoprotein that hydrolyzes lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in cell motility, angiogenesis, and tumor progression . Autotaxin modulator 1 is expected to be useful for researching demyelination due to injury or disease, as well as for investigating proliferative disorders such as cancer [1].

Why Autotaxin Modulator 1 Cannot Be Substituted by Other In-Class Autotaxin Inhibitors


Autotaxin inhibitors vary widely in potency, selectivity, oral bioavailability, and plasma protein binding, making direct substitution unreliable [1]. Even within the same structural series, minor modifications can drastically alter pharmacokinetic profiles and in vivo efficacy [2]. Autotaxin modulator 1 represents a specific chemotype from a distinct patent family (WO 2014018881 A1) [3], and its biological activity is tied to the precise stereochemistry and substitution pattern of the naphthalene/isoquinoline scaffold [1]. Using a different ATX inhibitor—even one with a similar reported IC50—may yield divergent results in cellular or animal models due to differences in tissue distribution, metabolic stability, or off-target interactions [4].

Quantitative Differentiation of Autotaxin Modulator 1 Against Key Comparators


Structural Uniqueness: Naphthalene-Based ATX Modulator Chemotype

Autotaxin modulator 1 possesses a distinct naphthalene-based bicyclic aryl scaffold defined by patent WO 2014018881 A1 [1]. This chemotype differs fundamentally from the benzoxazolone core of PF-8380 [2], the imidazopyridine structure of GLPG1690 , and the triazole-based core of BBT-877 [3]. The compound's exact stereochemistry (CAS 1548743-69-6) and substitution pattern (8-trifluoromethyl-7-(4-trifluoromethylcyclohexyloxy)naphthalen-2-yl moiety) are unique among commercially available ATX inhibitors [1].

Autotaxin inhibitor chemical biology medicinal chemistry

Potency Gap: Autotaxin Modulator 1 Lacks Publicly Reported IC50 Data, Limiting Direct Activity Comparison

Publicly available sources, including vendor datasheets and the original patent WO 2014018881 A1, do not report an IC50 value for Autotaxin modulator 1 against ATX . In contrast, widely used tool compounds such as PF-8380, GLPG1690, and BBT-877 have well-documented potency data [1][2]. This data gap prevents direct quantitative comparison of enzymatic or cellular activity.

Autotaxin inhibition enzymatic assay IC50

Stereochemical Specificity: Distinct from BIO-32546 (S-Isomer) Despite Shared Example Number

Autotaxin modulator 1 (CAS 1548743-69-6) and BIO-32546 (CAS 1548743-66-3, S-isomer) are both designated as 'compound 12b' but originate from different patents (WO 2014018881 A1 vs. US20170158687A1) and have distinct stereochemical configurations . BIO-32546 is reported as an ATX modulator with an IC50 of 1 nM , whereas Autotaxin modulator 1 has no publicly disclosed IC50 .

Chiral chemistry stereoselectivity autotaxin modulation

Application Niche: Focused Utility in Demyelination and Proliferative Disorders

Patent WO 2014018881 A1 specifically claims the use of Autotaxin modulator 1 for researching demyelination due to injury or disease, and for proliferative disorders such as cancer [1]. While other ATX inhibitors like GLPG1690 and BBT-877 are primarily developed for fibrotic indications (e.g., IPF) [2], Autotaxin modulator 1's disclosed utility is distinct.

Demyelination cancer autotaxin-LPA axis

Commercial Availability and Purity: High-Purity Reagent for Preclinical Studies

Autotaxin modulator 1 is commercially available from multiple vendors (e.g., MedChemExpress, TargetMol, InvivoChem) with certified purity ≥98% (typically 98.93-99.40% by HPLC) . While many ATX inhibitors are available, this specific compound is supplied in a well-characterized form suitable for reproducible preclinical research.

Chemical procurement reagent purity research tool

In Vivo Formulation Feasibility: Solubility Profile Supports Animal Studies

Autotaxin modulator 1 exhibits DMSO solubility of ≥80 mg/mL (147 mM) and is amenable to in vivo formulation (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) achieving 3.3 mg/mL (6.07 mM) . This solubility profile compares favorably to other tool compounds, enabling straightforward preparation for intraperitoneal or oral administration in rodent models.

In vivo pharmacology formulation solubility

Recommended Applications for Autotaxin Modulator 1 Based on Quantitative Evidence


Investigating the Role of ATX-LPA Axis in Demyelinating Disorders

Autotaxin modulator 1 is specifically claimed in patent WO 2014018881 A1 for researching demyelination due to injury or disease [1]. Researchers studying multiple sclerosis, traumatic brain injury, or chemotherapy-induced demyelination can employ this compound as a tool to inhibit ATX-mediated LPA production, which is implicated in oligodendrocyte dysfunction [1].

Exploring Novel ATX Chemotypes for Anticancer Drug Discovery

The naphthalene-based scaffold of Autotaxin modulator 1 represents a distinct chemotype among ATX inhibitors [1]. Medicinal chemistry teams seeking to diversify their chemical libraries or circumvent intellectual property restrictions surrounding benzoxazolone (PF-8380) or imidazopyridine (GLPG1690) series may find this compound a valuable starting point for lead optimization campaigns targeting ATX in cancer [1].

Comparative Pharmacology Studies with Stereochemically Distinct ATX Modulators

Given the structural relationship to BIO-32546 (S-isomer, IC50 1 nM) , Autotaxin modulator 1 provides an opportunity to investigate the impact of stereochemistry on ATX inhibition and downstream biological effects. Side-by-side testing of these two compounds can elucidate stereochemical determinants of potency and selectivity [1].

In Vivo Pharmacodynamic Studies in Rodent Models

Autotaxin modulator 1 can be formulated for in vivo administration using a 10% DMSO/40% PEG300/5% Tween-80/45% Saline vehicle at concentrations up to 3.3 mg/mL . This enables acute or subchronic dosing in mouse or rat models to assess target engagement (plasma LPA reduction) and functional outcomes in disease models relevant to demyelination or cancer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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